molecular formula C17H15N5O2 B11558957 N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide CAS No. 4702-86-7

N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11558957
CAS No.: 4702-86-7
M. Wt: 321.33 g/mol
InChI Key: JGFHKWMOTBMCKI-YBFXNURJSA-N
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Description

This compound belongs to the hydrazide family, characterized by a pyrazole core substituted with hydroxy (5-position), methyl (3-position), and phenyl (1-position) groups. The pyrazole ring is linked via a methylidene bridge to a pyridine-4-carbohydrazide moiety.

Properties

CAS No.

4702-86-7

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-12-15(11-19-20-16(23)13-7-9-18-10-8-13)17(24)22(21-12)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,20,23)/b19-11+

InChI Key

JGFHKWMOTBMCKI-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Corresponding amines.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

Structure and Composition

The compound possesses a complex structure characterized by a hydrazone linkage between the pyridine and pyrazole moieties. Its molecular formula is C16H16N4OC_{16}H_{16}N_4O, with a molecular weight of approximately 284.32 g/mol. The presence of hydroxyl and carbonyl groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antimicrobial Activity of N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Candida albicans2016

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This property is particularly relevant for developing novel chemotherapeutic agents.

Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Core Structural Variations

Key Analogues :

N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide ():

  • Replaces the pyrazole ring with a 4-hydroxy-3-methoxybenzylidene group.
  • Forms S(5) and R²₁(7) hydrogen-bonded motifs, leading to 2D polymeric sheets via O–H⋯N interactions .

(E)-N-(Pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide ():

  • Substitutes the 5-hydroxy group with a thiophene ring.
  • Lower molar mass (297.33 g/mol) compared to the target compound, likely due to reduced hydrogen-bonding capacity .

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ():

  • Features a fused pyrazolo[3,4-b]pyridine core instead of separate pyrazole and pyridine rings.
  • Acetyl group modifies solubility and electronic properties .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Hydrogen Bonding Features Molecular Weight (g/mol)
Target Compound 5-hydroxy, 3-methyl, 1-phenyl (pyrazole); pyridine-4-carbohydrazide O–H⋯N, N–H⋯O; forms polymeric sheets ~325 (estimated)
N′-[(E)-4-Hydroxy-3-methoxybenzylidene]... 4-hydroxy-3-methoxybenzylidene S(5) and R²₁(7) motifs; no solvate 285.29
(E)-N-(Pyridin-4-ylmethylene)-3-(thiophen-2-yl)... Thiophen-2-yl Limited H-bonding due to thiophene’s hydrophobicity 297.33
N′-(4-Nitrobenzylidene)-3-(3-nitrophenyl)... () 4-nitrobenzylidene, 3-nitrophenyl Electron-withdrawing nitro groups reduce solubility ~382 (estimated)

Hydrogen Bonding and Crystallinity

  • Target Compound : The 5-hydroxy group enables intramolecular O–H⋯O bonds (S(5) motif) and intermolecular O–H⋯N interactions, promoting stable 2D networks .
  • N′-[(E)-4-Hydroxy-3-methoxybenzylidene]...: Exhibits similar O–H⋯N bonds but lacks solvate formation, unlike its methanol/water solvated analogues (e.g., III and IV in ) .
  • N′-Acetyl-3-methyl-1,6-diphenyl... : Acetyl substitution may disrupt H-bonding, reducing crystallinity compared to hydroxy-containing analogues .

Implications for Bioactivity (Inferred)

  • Thiophene/Nitro Groups : Increase lipophilicity, possibly favoring membrane penetration but reducing aqueous solubility .
  • Fused Pyrazolo-Pyridine Core () : May enhance π-stacking interactions in enzymatic pockets .

Biological Activity

N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N5O2C_{17}H_{15}N_{5}O_{2}. The compound features a pyrazole ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound was screened against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The results indicated promising growth inhibition with GI50 values reported as follows:
    • MCF7: 3.79 µM
    • SF-268: 12.50 µM
    • NCI-H460: 42.30 µM .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, as evidenced by studies showing significant cell apoptosis at concentrations around 49.85 µM .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by inflammation. Research has shown that pyrazole derivatives can inhibit key inflammatory mediators, contributing to their therapeutic potential .

Data Table: Biological Activity Overview

Activity Type Cell Line GI50/IC50 (µM) Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Apoptosis InductionA54949.85

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including the target compound:

  • Synthesis Research : A study synthesized various pyrazole derivatives and evaluated their biological activities, revealing that modifications to the pyrazole structure significantly influenced their anticancer efficacy .
  • Comparative Studies : Comparative studies with other known pyrazole derivatives have shown that this compound holds unique properties that may enhance its therapeutic profile against specific cancer types.

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